
2-Amino-6-methylbenzoic acid
Overview
Description
2-Amino-6-methylbenzoic acid (CAS: 4389-50-8) is an aromatic carboxylic acid with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It features an amino group (-NH₂) and a methyl group (-CH₃) at the 2- and 6-positions of the benzoic acid backbone, respectively. This structural configuration imparts unique physicochemical properties, including a sublimation enthalpy (ΔsubH°) of 116.1 ± 2.0 kJ/mol and a melting point of 398.7 K (125.5°C) . The compound is soluble in polar solvents like methanol and is utilized in synthesizing heterocyclic derivatives, such as 2-amino-5-methyl-benzo[d][1,3]oxazin-4-one, via reactions with cyanogen bromide .
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
Standard Hydrogenation Protocol
The most widely documented method for synthesizing 2-amino-6-methylbenzoic acid involves the reduction of 2-methyl-6-nitrobenzoic acid (CAS 13506-76-8) via catalytic hydrogenation. This one-step process employs palladium-on-carbon (Pd/C) or platinum catalysts under hydrogen gas (H₂) at atmospheric or elevated pressures .
Reaction Conditions:
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Pressure: Atmospheric pressure (for lab-scale) or 0.5–1.5 MPa H₂ (industrial) .
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Yield: Near-quantitative (100% reported in optimized cases) .
The reaction proceeds via adsorption of nitro groups onto the catalyst surface, followed by sequential electron transfer and protonation to yield the amine . The methyl and carboxylic acid groups remain unaffected due to their ortho positioning, which sterically hinders undesired side reactions.
Industrial-Scale Optimization
Patent CN113072441A details a scaled-up hydrogenation process emphasizing catalyst recovery and solvent recycling . Key modifications include:
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Temperature Control: Maintaining 60–90°C to accelerate reaction kinetics without compromising catalyst stability.
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Pressure Optimization: 1.5 MPa H₂ pressure reduces reaction time from 24 hours (atmospheric) to 4–6 hours.
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Catalyst Reusability: Pd/C is filtered, reactivated via acid washing, and reused for 5–7 cycles without significant activity loss .
Analytical Characterization of Synthetic Products
Spectroscopic Validation
Post-synthesis characterization ensures product integrity. Sigma-Aldrich reports the following spectral data for this compound :
Purity Challenges and Solutions
Despite high yields, residual palladium (≤50 ppm) and nitro intermediates (≤0.5%) are common impurities. Industrial protocols address this via:
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Acid-Base Recrystallization: Dissolving the crude product in NaOH (pH 12) and reprecipitating at pH 3–4 .
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Chelating Resins: Removing Pd residues using thiourea-functionalized resins .
Comparative Analysis of Synthetic Routes
Hydrogenation vs. Alternative Reductive Methods
While catalytic hydrogenation dominates, alternative reductions using Fe/HCl or Zn/Hg have been explored but are less efficient:
Method | Catalyst/Reagent | Yield | Drawbacks |
---|---|---|---|
Catalytic H₂ | Pd/C | 95–100% | High catalyst cost |
Fe/HCl | Iron filings | 60–70% | Sludge formation, poor scalability |
Zn/Hg Amalgam | Zn(Hg) | 50–55% | Mercury toxicity, slow kinetics |
Catalytic hydrogenation remains superior due to its scalability, minimal waste, and compatibility with functional groups .
Mechanistic Insights into Nitro Group Reduction
The reduction of nitro to amino groups proceeds through a three-step mechanism:
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Nitroso Intermediate: NO₂ → NHO (adsorbed on Pd).
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Hydroxylamine: NHO → NHOH (via H⁺/e⁻ transfer).
Kinetic Studies:
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Rate-limiting step: Adsorption of H₂ onto the catalyst surface.
Industrial-Scale Production Workflow
A typical manufacturing process involves:
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Hydrogenation Reactor: Batch-wise reduction under 1.5 MPa H₂.
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Filtration: Catalyst recovery via sintered metal filters.
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Crystallization: Acidification to pH 3–4 for product precipitation.
Cost Analysis:
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
2-Amino-6-methylbenzoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that enhance the efficacy and safety profiles of pharmaceutical products .
Case Study: Anti-inflammatory Agents
Research has shown that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, studies indicate that certain synthesized compounds based on this acid can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Biochemical Research
Enzyme Activity and Protein Interactions
In biochemical research, this compound is employed to study enzyme activity and protein interactions. It aids researchers in understanding complex biochemical pathways and mechanisms. Its ability to interact with various biomolecules makes it an essential reagent in experimental setups .
Application in Molecular Dynamics
The compound is also used in molecular dynamics simulations to predict the behavior of biological systems under different conditions. This application is crucial for drug design and development processes where understanding molecular interactions is vital .
Dyes and Pigments
Color Stability in Textiles
this compound is applied in the production of dyes, particularly for textiles and plastics. Its chemical properties enhance color stability and vibrancy, making it a valuable additive in dye formulations .
Table: Comparison of Dye Applications
Application Area | Compound Used | Effect |
---|---|---|
Textiles | This compound | Enhances color stability |
Plastics | This compound | Improves vibrancy |
Food Industry
Flavor Enhancement
In the food industry, this compound acts as a food additive that contributes to flavor enhancement and preservation. It is particularly useful in processed foods where maintaining flavor integrity is critical .
Impact on Food Quality
Research indicates that this compound can improve the sensory attributes of food products through its interaction with other flavor compounds during cooking processes such as the Maillard reaction, which is essential for developing complex flavors .
Analytical Chemistry
Reagent for Detection and Quantification
In analytical chemistry, this compound serves as a reagent in various techniques used for detecting and quantifying other compounds. Its application is vital in quality control processes across multiple industries, including pharmaceuticals and food production .
Case Study: Quality Control
A study demonstrated the effectiveness of using this compound in high-performance liquid chromatography (HPLC) to ensure the purity of pharmaceutical products. The ability to accurately quantify impurities helps maintain regulatory compliance and product safety .
Mechanism of Action
The mechanism of action of 2-amino-6-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of enzymes or other proteins. This interaction can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Physical Properties
The following table compares 2-amino-6-methylbenzoic acid with its positional isomers and halogen-substituted analogues:
Key Observations :
- Substituent Effects: The position of the methyl group significantly impacts reactivity and solubility. For example, this compound exhibits higher thermal stability (ΔsubH° = 116.1 kJ/mol) compared to halogenated analogues like 2-amino-6-chlorobenzoic acid, which has a higher molecular weight due to chlorine substitution .
- Synthetic Utility: Halogenated derivatives (e.g., 2-amino-6-chlorobenzoic acid) are often intermediates in pharmaceutical synthesis, while methyl-substituted variants are used in flavor chemistry .
Key Observations :
- The synthesis of this compound via diazotization and reduction is moderate in yield (38.1%), reflecting challenges in nitro group reduction and intermediate stability .
- Chlorinated analogues often require harsher conditions (e.g., thionyl chloride) for amide bond formation, as seen in the synthesis of quinazolinone derivatives .
Key Observations :
- Flavor Chemistry: this compound is associated with lipid oxidation products in cooked meats, influencing flavor through interactions with branched-chain fatty acids .
- Pharmaceutical Relevance : Chlorinated derivatives are prioritized in drug discovery due to enhanced bioactivity and stability .
Biological Activity
2-Amino-6-methylbenzoic acid, also known as 6-methylanthranilic acid, is an aromatic amino acid derivative with significant biological activities. This compound has been the focus of various studies due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory treatments. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
- Chemical Formula : C₉H₉N₁O₂
- CAS Number : 4389-50-8
- Molecular Weight : 165.17 g/mol
- Solubility : Soluble in methanol; incompatible with strong oxidizing agents and strong acids.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study evaluated the in vitro antimicrobial efficacy of derivatives synthesized from this compound against both Gram-positive and Gram-negative bacteria as well as fungi.
The study utilized the broth microdilution method for screening, indicating that certain derivatives of this compound are comparable to established antimicrobial agents.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research involving Schiff bases derived from this compound demonstrated significant inhibition of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines.
These findings suggest that modifications to the structure of this compound can enhance its anti-inflammatory properties, making it a candidate for further development in therapeutic applications.
Case Studies
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Synthesis and Evaluation of Antifolate Compounds
A study synthesized a new class of antifolate compounds incorporating the this compound structure. These compounds showed promising dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in cancer therapy. -
Anthelmintic Activity
Another research effort focused on the synthesis of benzothiazole derivatives from this compound, which exhibited notable anthelmintic activity against parasitic infections . The compounds were tested in vivo, demonstrating effective reduction in parasite load.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-6-methylbenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via electrophilic aromatic substitution or esterification followed by hydrolysis. For example, methyl ester derivatives (e.g., this compound methyl ester, CAS 18595-13-6) are intermediates formed using methanol and acid catalysts . Optimization of catalysts (e.g., H₂SO₄) and temperature control (80–100°C) minimizes side reactions like over-alkylation. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .
Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic methods?
- Methodological Answer :
- FT-IR : Identify NH₂ (~3300 cm⁻¹), COOH (~1700 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) stretches.
- NMR : ¹H NMR shows aromatic protons (δ 6.5–7.5 ppm), NH₂ (δ ~5.0 ppm, broad), and methyl groups (δ ~2.3 ppm). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) and methyl substituents .
- Mass Spectrometry : ESI-MS in negative mode typically yields [M-H]⁻ peaks at m/z 165–166 .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., acetonitrile/0.1% formic acid) provides reliable quantification. For trace analysis, LC-MS/MS with MRM transitions (e.g., m/z 166 → 120) enhances sensitivity . SPME-GC-MS is also effective for volatile derivatives, as demonstrated in durian pulp analysis .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Test in buffered solutions (pH 1–12) using shake-flask methods, with quantification via UV-Vis.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor decomposition by HPLC. Carboxylic acid groups may esterify under acidic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How do contradictory reports about this compound’s role in microbial metabolism (e.g., spoilage vs. natural product synthesis) arise, and how can they be resolved?
- Methodological Answer : Discrepancies in microbial studies (e.g., spoilage indicators in meat vs. natural occurrence in plants ) often stem from differences in sample preparation, microbial strains, or analytical thresholds. Researchers should:
- Standardize extraction protocols (e.g., QuEChERS for food matrices ).
- Use metabolomic approaches (e.g., ¹³C-labeled tracing) to differentiate endogenous vs. microbial-derived compounds .
Q. What computational strategies are effective for predicting the hydrogen-bonding networks and crystallographic behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict hydrogen-bonding motifs (e.g., NH₂⋯O=C interactions). Pair these with SHELXL refinement of X-ray diffraction data to resolve crystal packing patterns. Etter’s graph-set analysis can classify H-bonding motifs (e.g., R₂²(8) rings) .
Q. What challenges arise in synthesizing derivatives (e.g., amides or esters) of this compound, and how can regioselectivity be controlled?
- Methodological Answer : Competing reactivity of NH₂ and COOH groups requires protective strategies:
- NH₂ Protection : Use Boc or Fmoc groups during esterification.
- COOH Activation : Employ DCC/HOBt for amide coupling. Regioselective methylation at C6 is achievable via directed ortho-metalation .
Q. How can researchers optimize crystallization conditions for X-ray structure determination of this compound?
- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) using vapor diffusion. High-resolution data (≤0.8 Å) are refined via SHELXL-97 , with attention to H-atom positioning and thermal parameters. Twinning, common in orthorhombic systems, requires careful scaling (e.g., TWINABS ) .
Q. Methodological Tables
Table 1. Key Analytical Parameters for this compound
Table 2. Computational vs. Experimental Hydrogen Bonding Data
Interaction Type | DFT Prediction (Å) | X-ray Measurement (Å) |
---|---|---|
N-H⋯O=C | 1.89 | 1.91 |
O-H⋯N | 2.12 | 2.15 |
Reference |
Properties
IUPAC Name |
2-amino-6-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYVBIXKORFHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195979 | |
Record name | 6-Methylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4389-50-8 | |
Record name | 6-Methylanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004389508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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